1-Boc-3-[(2-bromobenzyl-amino)-methyl]-pyrrolidine
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Overview
Description
1-Boc-3-[(2-bromobenzyl-amino)-methyl]-pyrrolidine is a chemical compound with the molecular formula C17H25BrN2O2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-3-[(2-bromobenzyl-amino)-methyl]-pyrrolidine typically involves the following steps:
Protection of Pyrrolidine: The pyrrolidine ring is protected using a Boc group to form 1-Boc-pyrrolidine.
Bromobenzylation: The protected pyrrolidine is then reacted with 2-bromobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to introduce the 2-bromobenzyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Boc-3-[(2-bromobenzyl-amino)-methyl]-pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the Boc protecting group.
Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid.
Common Reagents and Conditions
Substitution: Sodium hydride, potassium carbonate, or other strong bases.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Deprotection: Trifluoroacetic acid or hydrochloric acid in methanol.
Major Products Formed
Substitution: Formation of various substituted pyrrolidine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of deprotected amines.
Scientific Research Applications
1-Boc-3-[(2-bromobenzyl-amino)-methyl]-pyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 1-Boc-3-[(2-bromobenzyl-amino)-methyl]-pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator by binding to active sites or allosteric sites, thereby affecting the function of the target molecule. The Boc group provides stability and protection during these interactions, which can be removed under specific conditions to reveal the active amine .
Comparison with Similar Compounds
Similar Compounds
1-Boc-3-(aminomethyl)pyrrolidine: Lacks the 2-bromobenzyl group, making it less versatile in substitution reactions.
1-Boc-3-(benzylamino)pyrrolidine:
1-Boc-3-(2-chlorobenzyl-amino)-methyl-pyrrolidine: Contains a chlorine atom instead of bromine, leading to different reactivity and biological activity.
Uniqueness
1-Boc-3-[(2-bromobenzyl-amino)-methyl]-pyrrolidine is unique due to the presence of both the Boc protecting group and the 2-bromobenzyl group. This combination allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis and drug development .
Properties
CAS No. |
887590-78-5 |
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Molecular Formula |
C17H25BrN2O2 |
Molecular Weight |
369.3 g/mol |
IUPAC Name |
tert-butyl 3-[[(2-bromophenyl)methylamino]methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-9-8-13(12-20)10-19-11-14-6-4-5-7-15(14)18/h4-7,13,19H,8-12H2,1-3H3 |
InChI Key |
VNTVJPZTUAGEGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CNCC2=CC=CC=C2Br |
Origin of Product |
United States |
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